1-Oxa-6-azaspiro[3.3]heptane hemioxalate
Description
Significance of Spirocyclic Systems in Chemical Sciences and Drug Discovery
Spirocyclic systems, which are characterized by two rings connected through a single shared atom, are increasingly recognized for their valuable contributions to chemical sciences, especially in drug discovery. bldpharm.com A primary advantage of spirocycles is their inherent three-dimensional (3D) nature. bldpharm.com This rigid, non-planar geometry provides a distinct advantage over the flat, aromatic structures that have historically dominated compound libraries.
The introduction of spirocyclic scaffolds into a molecule increases its fraction of sp³ hybridized carbons (Fsp³), a key metric used to describe molecular complexity. bldpharm.com A higher Fsp³ count is strongly correlated with a greater likelihood of success in clinical trials, as the 3D shape allows for more specific and complementary interactions with biological targets. bldpharm.com This can lead to improved potency, selectivity, and better pharmacokinetic properties. bldpharm.com
Furthermore, spirocyclic systems are frequently employed as "bioisosteres," which are substituents or groups with similar physical or chemical properties that impart comparable biological effects to another chemical compound. Strained spiro heterocycles, including derivatives of spiro[3.3]heptane, are developed as bioisosteres for common cyclic structures like benzene, piperidine (B6355638), or piperazine. nih.govrsc.orgnih.gov This strategy of bioisosteric replacement can modulate crucial physicochemical properties such as water solubility, lipophilicity (logP/logD), and metabolic stability, ultimately leading to the development of safer and more effective drug candidates. bldpharm.comnih.gov
Rationale for Dedicated Research on 1-Oxa-6-azaspiro[3.3]heptane Hemioxalate
The specific focus on 1-Oxa-6-azaspiro[3.3]heptane stems from its potential as a novel building block in medicinal chemistry. Research into this particular scaffold is driven by its classification as a strained spiro heterocycle (SSH), which offers high molecular rigidity and predictable exit vectors for substituent placement. researchgate.netuniba.it These characteristics are highly desirable for designing molecules with enhanced target selectivity. uniba.it
The primary rationale for investigating 1-Oxa-6-azaspiro[3.3]heptane is its potential to act as a bioisostere for commonly used saturated heterocycles such as morpholine (B109124) and piperidine. uniba.it The replacement of these traditional rings with a novel spirocyclic core can lead to significant improvements in a drug candidate's profile, including:
Exploration of New Chemical Space: The 1-Oxa-6-azaspiro[3.3]heptane scaffold is less explored in academic literature compared to its constitutional isomers, such as 2-Oxa-6-azaspiro[3.3]heptane. rsc.org This presents an opportunity to create novel molecular architectures and explore new intellectual property space.
Improved Metabolic Stability: Spirocyclic cores are often more resistant to metabolic degradation compared to traditional heterocyclic rings, potentially leading to drugs with a longer duration of action. univ.kiev.ua
The hemioxalate salt form of the compound is primarily utilized to improve its handling, stability, and solubility, making it a convenient precursor for further synthetic modifications.
Below is a table detailing the key chemical properties of the compound.
| Property | Value |
| IUPAC Name | 6-oxa-1-azaspiro[3.3]heptane;oxalic acid |
| Molecular Formula | C₁₂H₂₀N₂O₆ |
| Molecular Weight | 288.30 g/mol |
| CAS Number | 1380571-72-1 |
| InChI Key | UMKDEMSXCWMHRS-UHFFFAOYSA-N |
Data sourced from PubChem and ChemScene. nih.govchemscene.com
Overview of Current Academic Research Trajectories and Broader Significance
Current research involving spiro[3.3]heptane scaffolds, including 1-Oxa-6-azaspiro[3.3]heptane, is advancing along several key trajectories. A major focus is the development of efficient and scalable synthetic routes to produce these novel building blocks in multigram quantities, making them accessible for broader use in drug discovery programs. researchgate.netresearchgate.net
The primary application being explored is the use of these scaffolds as non-classical, rigid, three-dimensional bioisosteres. researchgate.net Researchers are systematically replacing conventional aromatic and aliphatic rings in known drugs with spiro[3.3]heptane cores to create new, patent-free analogues with potentially superior properties. nih.govnih.govchemrxiv.org For example, the spiro[3.3]heptane core has been successfully incorporated into analogues of existing drugs, demonstrating its ability to mimic phenyl rings while improving physicochemical characteristics. chemrxiv.orgresearchgate.net
The broader significance of this research lies in its potential to expand the toolkit available to medicinal chemists. By providing novel, 3D-rich scaffolds, this work enables the creation of next-generation therapeutics with enhanced efficacy, selectivity, and improved safety profiles. bldpharm.comuniba.it The systematic study of how these scaffolds influence molecular properties contributes to a deeper understanding of structure-activity relationships, paving the way for more rational and successful drug design.
The table below summarizes the bioisosteric relationships for several key spiro[3.3]heptane cores.
| Spiro[3.3]heptane Scaffold | Common Bioisosteric Replacement |
| 1-Azaspiro[3.3]heptane | Piperidine |
| 2-Oxa-6-azaspiro[3.3]heptane | Morpholine |
| 2,6-Diazaspiro[3.3]heptane | Piperazine |
| Spiro[3.3]heptane | Benzene |
Data sourced from multiple studies on spirocyclic bioisosteres. nih.govrsc.orgnih.govnih.gov
Properties
IUPAC Name |
1-oxa-6-azaspiro[3.3]heptane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H9NO.C2H2O4/c2*1-2-7-5(1)3-6-4-5;3-1(4)2(5)6/h2*6H,1-4H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWVKVADDRLOQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC12CNC2.C1COC12CNC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Oxa 6 Azaspiro 3.3 Heptane Hemioxalate
Established Synthetic Routes to the 1-Oxa-6-azaspiro[3.3]heptane Core
The synthesis of the 1-oxa-6-azaspiro[3.3]heptane core, a key step in the production of the hemioxalate salt, relies on strategic cyclization reactions to construct the spirocyclic framework. While direct synthetic routes for the 1-oxa isomer are less documented than its 2-oxa counterpart, the fundamental principles of forming the requisite oxetane (B1205548) and azetidine (B1206935) rings can be understood from related syntheses.
Cyclization Reactions for Spirocyclic Construction
The construction of the 1-oxa-6-azaspiro[3.3]heptane scaffold involves the formation of two four-membered rings, an oxetane and an azetidine, fused at a central quaternary carbon atom. A key strategy for constructing such spirocycles is through intramolecular cyclization of a suitably substituted precursor. In a related synthesis of 2-oxa-6-azaspiro[3.3]heptane, a double cyclization of tribromo-pentaerythritol with a nitrogen nucleophile is employed. thieme.de For the 1-oxa isomer, a plausible approach involves the intramolecular cyclization of a precursor already containing one of the heterocyclic rings. For instance, a substituted azetidine bearing a hydroxymethyl and a leaving group on the C3 position could undergo intramolecular etherification to form the oxetane ring.
Key Precursors and Reaction Conditions in Laboratory Synthesis (e.g., tribromo-pentaerythritol, p-toluenesulfonamide)
In the well-documented synthesis of the isomeric 2-oxa-6-azaspiro[3.3]heptane, the key precursors are tribromo-pentaerythritol and p-toluenesulfonamide. thieme.deresearchgate.net The reaction typically proceeds in the presence of a base, such as potassium hydroxide, in a suitable solvent like ethanol, under reflux conditions for an extended period. researchgate.net This one-pot reaction leads to the formation of the N-tosylated spirocycle, 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane. researchgate.net
A subsequent deprotection step is then required to yield the free amine. A common method for the removal of the tosyl group involves the use of magnesium turnings in methanol, often with sonication to facilitate the reaction. thieme.de
While these precursors are specific to the 2-oxa isomer, they highlight the general strategy of using a polyhalogenated starting material and a protected nitrogen source to construct the spirocyclic core. For the 1-oxa isomer, a potential precursor could be synthesized from a derivative of 3-azetidinone, which would allow for the introduction of the necessary functionalities for the subsequent oxetane ring formation.
Efficiency and Yield Considerations in Current Protocols
The efficiency and yield of the synthesis of spirocyclic systems like 1-oxa-6-azaspiro[3.3]heptane are critical factors in their practical application. In the synthesis of the related 2-oxa-6-azaspiro[3.3]heptane, the initial cyclization to the N-tosylated intermediate can be achieved in good yields. However, the subsequent deprotection step can present challenges. The use of magnesium for detosylation, while effective on a small scale, can lead to sluggish filtration and reduced yields upon scale-up. acs.org
Optimization and Refinement of Synthesis Protocols
The transition from laboratory-scale synthesis to larger-scale production of 1-oxa-6-azaspiro[3.3]heptane hemioxalate necessitates the optimization and refinement of existing protocols to address challenges related to scalability, product isolation, and purity.
Impact of Counterion on Product Isolation and Scalability (e.g., Hemioxalate vs. Sulfonate Salts)
The choice of counterion for the isolation of 1-oxa-6-azaspiro[3.3]heptane has a significant impact on the product's physical properties and the feasibility of large-scale production. While the hemioxalate salt is commonly used, alternative salts, such as sulfonates, have been shown to offer advantages for the isomeric 2-oxa-6-azaspiro[3.3]heptane. thieme.de
Table 1: Comparison of Counterions for 2-Oxa-6-azaspiro[3.3]heptane
| Counterion | Properties | Advantages for Scalability |
| Hemioxalate | Crystalline solid, but can have limited solubility. | Facilitates isolation and handling of the final product. |
| Sulfonate | More stable and more soluble product. thieme.de | Improved solubility can be beneficial for downstream reactions and purification processes. |
The improved stability and solubility of sulfonate salts can lead to more robust and reproducible isolation procedures, which is a critical factor in scaling up production. thieme.de For 1-oxa-6-azaspiro[3.3]heptane, a similar investigation into different salt forms would be beneficial to identify the optimal counterion for large-scale manufacturing.
Strategies for Addressing Scalability Challenges in Gram to Kilogram Production
Scaling up the synthesis of 1-oxa-6-azaspiro[3.3]heptane from gram to kilogram quantities presents several challenges that need to be addressed through careful process optimization. Drawing parallels from the scalable synthesis of related spirocycles, key areas for consideration include: acs.org
Reagent Selection and Stoichiometry: Optimizing the equivalents of reagents and minimizing the use of expensive or hazardous materials is crucial for a cost-effective and safe process.
Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, and solvent choice can significantly impact yield, purity, and throughput. For instance, in a scalable process for a derivative of 2-oxa-6-azaspiro[3.3]heptane, careful control of the addition rate and temperature was found to be critical for minimizing impurity formation. acs.org
Work-up and Purification: Developing a robust and scalable work-up procedure is essential. This may involve replacing problematic steps like the sluggish filtration of magnesium salts with more efficient methods. acs.org The choice of an appropriate salt for crystallization is also a key factor in achieving high purity on a large scale.
Process Safety: A thorough safety assessment of all steps is necessary to ensure safe operation at a larger scale.
A low-cost, protecting group-free route has been described for a derivative of 2-oxa-6-azaspiro[3.3]heptane, which was demonstrated at a 100-gram scale with an isolated yield of 87%. acs.org This highlights the potential for developing highly efficient and scalable processes for this class of compounds through careful route design and optimization.
Chemo- and Regioselective Approaches in the Synthesis of 1-Oxa-6-azaspiro[3.3]heptane Derivatives
The synthesis of functionalized 1-oxa-6-azaspiro[3.3]heptane derivatives presents challenges in controlling selectivity. Chemoselectivity involves differentiating between reactive sites, such as the nitrogen and oxygen heteroatoms, while regioselectivity concerns the specific position of functionalization on the spirocyclic core. Advanced methodologies have been developed to address these challenges, enabling the precise construction of complex derivatives.
A significant advancement is the development of protecting-group-free, regioselective routes that directly install substituents onto the azetidine nitrogen. One such practical and scalable two-step process has been reported for the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for therapeutic agents. acs.org This method circumvents the costly synthesis of the parent 2-oxa-6-azaspiro[3.3]heptane. The key transformation is a hydroxide-facilitated N-alkylation of 2-fluoro-4-nitroaniline (B181687) with 3,3-bis(bromomethyl)oxetane (B1265868) (BBMO). acs.org This reaction proceeds with high regioselectivity at the aniline (B41778) nitrogen, forming the desired azetidine ring in a single, efficient step.
The starting alkylating agent, 3,3-bis(bromomethyl)oxetane, is synthesized from tribromoneopentyl alcohol (TBNPA) through treatment with sodium hydroxide, which induces the closure of the oxetane ring. acs.org This approach highlights a strategic functionalization that avoids the isolation of the potentially problematic parent spiroamine. acs.org
| Reactant 1 | Reactant 2 | Key Conditions | Product | Isolated Yield |
|---|---|---|---|---|
| 2-Fluoro-4-nitroaniline | 3,3-bis(bromomethyl)oxetane (BBMO) | Hydroxide-facilitated alkylation | 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | 87% |
Retrosynthetic Analysis and Novel Pathway Development for Spiro[3.3]heptane Systems
Retrosynthetic Analysis
Retrosynthetic analysis is a problem-solving technique in which a target molecule is systematically broken down into simpler, commercially available precursors. wikipedia.org This process helps identify strategic bond disconnections and reveals potential synthetic routes. wikipedia.org When applied to complex spiro[3.3]heptane systems, this analysis uncovers logical pathways for constructing the strained bicyclic core.
For substituted spiro[3.3]heptanes, a critical re-evaluation of retrosynthetic strategies has led to divergent synthetic approaches. nih.gov One common analysis for a 2,6-disubstituted spiro[3.3]heptane core identifies a spirocyclic keto ester as a key intermediate. This intermediate can be disconnected via a double malonate alkylation strategy, pointing to simpler cyclobutane (B1203170) precursors. nih.gov
An alternative retrosynthetic analysis for a 1-functionalized 6-oxospiro[3.3]heptane system suggests a different core-forming reaction. nih.gov The primary disconnection is a [2+2] cycloaddition between a dichloroketene (B1203229) and a suitable alkene (e.g., an exocyclic methylene (B1212753) cyclobutane derivative). This pathway simplifies the target to more accessible starting materials, with subsequent steps involving reductive dechlorination and functional group manipulations to reach the final product. nih.gov
Novel Pathway Development
Driven by the insights from retrosynthetic analysis, the development of novel synthetic pathways aims to improve efficiency, scalability, cost-effectiveness, and access to new chemical space. A key goal is to create expedient routes to versatile building blocks that carry multiple "exit vectors" for further chemical modification. nih.gov
A prime example of novel pathway development is the previously mentioned protecting-group-free synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. acs.org Older methods often relied on the preparation of 2-oxa-6-azaspiro[3.3]heptane from tribromopentaerythritol and p-toluenesulfonamide, followed by a challenging deprotection step using magnesium. thieme.de This classical route suffered from scalability issues. thieme.de The novel route, by directly reacting a substituted aniline with BBMO, avoids the synthesis of the parent spirocycle altogether, representing a more atom-economical and cost-effective process. acs.org
| Feature | Classical Route thieme.de | Novel Route acs.org |
|---|---|---|
| Starting Materials | Tribromopentaerythritol, p-toluenesulfonamide | 2-Fluoro-4-nitroaniline, 3,3-bis(bromomethyl)oxetane |
| Key Intermediate | N-tosylated spiro compound, Parent 2-oxa-6-azaspiro[3.3]heptane | Direct formation of the final N-substituted product |
| Protecting Groups | Requires tosyl group protection and deprotection | Protecting-group-free |
| Efficiency/Scalability | Deprotection step can be problematic on a large scale | Demonstrated at 100g scale with high yield |
Furthermore, exploration into different core-forming reactions has expanded the synthetic toolbox. For the related 1-azaspiro[3.3]heptane systems, a key step in a novel synthesis is the thermal [2+2] cycloaddition between an endocyclic alkene and Graf's isocyanate (ClO₂S-NCO). researchgate.netnih.gov This reaction forms a spirocyclic β-lactam, which can then be reduced with alane to yield the desired 1-azaspiro[3.3]heptane core. researchgate.netnih.gov Such cycloaddition-based strategies offer alternative and powerful methods for constructing the spiro[3.3]heptane framework.
Chemical Reactivity and Derivatization Strategies of 1 Oxa 6 Azaspiro 3.3 Heptane Hemioxalate
Fundamental Reaction Profiles of the Spiro[3.3]heptane Moiety
The reactivity of the 1-oxa-6-azaspiro[3.3]heptane core is largely dictated by the interplay between the strained four-membered rings and the functional groups they contain. Both the oxetane (B1205548) and azetidine (B1206935) components can undergo specific transformations, offering a rich landscape for chemical derivatization.
Oxidative Transformations and Resulting Products
While specific oxidative studies on 1-oxa-6-azaspiro[3.3]heptane are not extensively documented in the literature, the inherent reactivity of the secondary amine and the ether linkage suggests potential oxidative pathways. Mild oxidation of the azetidine nitrogen could theoretically lead to the corresponding nitroxide radical or, under harsher conditions, to ring-cleavage products. The oxetane ring is generally stable to many oxidizing agents, but strong oxidants could potentially lead to lactone formation or other degradation products.
Reductive Manipulations and Derivatives Formation
The strained nature of the spiro[3.3]heptane system allows for selective reductive manipulations. For instance, reductive ring-opening of the oxetane moiety can be achieved under specific conditions, leading to functionalized azetidine derivatives. A notable transformation in a related diaza-analogue, 1-oxa-2,6-diazaspiro[3.3]heptane, involves a mild iron-mediated reduction to yield C3-aminoalkylazetidinol motifs. uniba.itresearchgate.net A similar strategy could foreseeably be applied to 1-oxa-6-azaspiro[3.3]heptane, providing access to novel 3-substituted azetidin-3-yl)methanol derivatives.
Furthermore, reductive amination represents a powerful tool for the derivatization of the secondary amine. This one-pot reaction with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120), can be employed to introduce a wide variety of substituents at the nitrogen atom. This method is a cornerstone in the synthesis of amine derivatives. mdpi.com
Substitution Reactions Involving Common Reagents
The secondary amine of the azetidine ring is a prime site for substitution reactions. Nucleophilic substitution reactions, particularly N-alkylation and N-acylation, are common strategies to elaborate the 1-oxa-6-azaspiro[3.3]heptane scaffold. These reactions typically proceed via the free base, which can be generated from the hemioxalate salt by treatment with a suitable base.
Functional Group Interconversions within the 1-Oxa-6-azaspiro[3.3]heptane Framework
The presence of both a secondary amine and an ether within a strained bicyclic system allows for a range of functional group interconversions, enabling the synthesis of a diverse library of derivatives.
Reactions Involving the Nitrogen Atom (e.g., Nucleophilic Attacks)
The nitrogen atom in the azetidine ring behaves as a potent nucleophile, readily participating in reactions with various electrophiles. This reactivity is fundamental to the derivatization of the 1-oxa-6-azaspiro[3.3]heptane core.
N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through reaction with alkyl halides or via reductive amination. For instance, the reaction of 2-oxa-6-azaspiro[3.3]heptane with piperonal (B3395001) in the presence of sodium triacetoxyborohydride leads to the corresponding N-alkylated product. wiley-vch.de A similar reactivity is expected for the 1-oxa-6-azaspiro[3.3]heptane isomer.
N-Acylation: Acylation of the nitrogen atom with acyl chlorides or anhydrides provides the corresponding amides. This transformation is a robust method for introducing a variety of functional groups and modifying the electronic properties of the nitrogen atom.
N-Arylation: The nitrogen atom can also undergo arylation through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through nucleophilic aromatic substitution (SNAr) reactions with activated aryl halides. A practical and scalable two-step process for the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for a potent antibiotic, highlights the utility of SNAr reactions with this scaffold. acs.orgacs.org
Below is a table summarizing representative derivatization reactions at the nitrogen atom:
| Reagent Class | Reaction Type | Product Class |
| Alkyl Halides | N-Alkylation | Tertiary Amines |
| Aldehydes/Ketones + Reducing Agent | Reductive Amination | Tertiary Amines |
| Acyl Chlorides/Anhydrides | N-Acylation | Amides |
| Aryl Halides + Catalyst | N-Arylation | N-Aryl Amines |
| Activated Aryl Halides | Nucleophilic Aromatic Substitution | N-Aryl Amines |
Transformations at the Oxetane Ring System
The oxetane ring in 1-oxa-6-azaspiro[3.3]heptane is a stable four-membered ether that can influence the physicochemical properties of molecules into which it is incorporated, often improving solubility and metabolic stability. acs.org However, its strained nature also allows for selective ring-opening reactions under specific conditions.
The oxetane moiety is generally stable to a wide range of reaction conditions, including many common synthetic transformations. chemrxiv.org However, treatment with strong acids or Lewis acids can promote ring-opening to afford 3-substituted azetidine derivatives. chemrxiv.org This reactivity provides a strategic approach to further functionalize the core scaffold. For example, the reaction of an oxetane with a nucleophile in the presence of a Lewis acid can lead to the formation of a new carbon-nucleophile bond and a hydroxyl group.
The table below outlines the general reactivity of the oxetane ring:
| Reagent/Condition | Reaction Type | Product |
| Strong Acid/Lewis Acid + Nucleophile | Ring-Opening | 3-Substituted Azetidin-3-yl)methanol |
| Most Common Synthetic Reagents | No Reaction | Oxetane Ring Remains Intact |
Chemical Modifications of the Oxalate (B1200264) Counterion
The use of 1-oxa-6-azaspiro[3.3]heptane as a hemioxalate salt underscores a common strategy in synthetic chemistry to handle, purify, and store amine compounds. The oxalic acid forms a stable, crystalline salt with the basic nitrogen of the spirocycle, typically in a 1:2 stoichiometric ratio (oxalic acid to amine), facilitating ease of use. While the primary focus of reactivity studies is almost invariably the spirocyclic cation, the oxalate counterion itself possesses functional groups that are theoretically amenable to chemical modification. However, it is crucial to note that direct modification of the counterion in situ is not a conventional synthetic route; typically, the free amine is liberated from the salt before further derivatization of the spirocycle is pursued.
The potential chemical transformations of the oxalate counterion are rooted in the fundamental reactivity of its two carboxylic acid functions. These modifications, while chemically plausible, present significant practical challenges due to the presence of the reactive spirocyclic amine cation.
Potential Chemical Transformations:
Esterification: The carboxylic acid groups of the oxalate anion can undergo esterification. This reaction typically involves heating with an alcohol under acidic conditions. orgsyn.org The direct esterification of the hemioxalate salt would be complicated by the equilibrium nature of the salt itself and the potential for the spirocyclic amine to compete as a nucleophile or react with the acid catalyst. A more viable, though indirect, approach would involve an ester interchange reaction, where a dialkyl oxalate (e.g., diethyl oxalate) is used as a solvent or reagent, but this would fundamentally alter the nature of the counterion rather than modify it in place. google.com
Amide Formation: Conversion of the carboxyl groups to amides is another theoretical possibility. This generally requires activation of the carboxylic acid, for instance, by converting it to an oxalyl chloride, or by reacting an oxalate ester with an amine. wikipedia.orgsciencemadness.org Performing this transformation on the hemioxalate salt is synthetically challenging. The required reagents could react preferentially with the 1-oxa-6-azaspiro[3.3]heptane cation. For instance, attempting to form a new amide using a coupling agent and an external amine could lead to the formation of an oxamide (B166460) with the spirocycle itself.
Reduction: The carboxyl groups could be reduced to alcohols, though this would require potent reducing agents like lithium aluminum hydride. Such reagents would readily react with the protonated amine of the salt and could potentially open the strained oxetane or azetidine rings.
Salt Exchange and Coordination Chemistry: The most practical "modification" involving the oxalate counterion is its exchange for another anion to alter properties like solubility. Furthermore, the oxalate dianion is an excellent bidentate ligand for various metal ions, forming numerous coordination complexes. wikipedia.orgresearchgate.net In the presence of suitable metal salts, the hemioxalate could potentially be converted into a metal-coordinated species, fundamentally changing the nature of the ionic pairing.
The following table summarizes these potential, largely theoretical, modifications.
| Modification Type | Required Reagents & Conditions | Potential Products | Major Challenges & Feasibility |
|---|---|---|---|
| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Mono- or Di-ethyl Oxalate Counterion | Low feasibility. Risk of side reactions with the spirocyclic amine; disruption of the salt structure. |
| Amide Formation | Amine, Coupling Agent (e.g., DCC, EDC) or conversion to Oxalyl Chloride | Oxamide or Oxamic Acid Derivative Counterion | Very low feasibility. Reagents would likely react with the primary substrate, 1-oxa-6-azaspiro[3.3]heptane. |
| Counterion Exchange | Treatment with a base (e.g., NaOH) followed by a different acid (e.g., HCl) | 1-Oxa-6-azaspiro[3.3]heptane Hydrochloride / Free Base | High feasibility. This is a standard and practical procedure to liberate the free amine for subsequent reactions. |
| Metal Coordination | Aqueous solution of a metal salt (e.g., FeCl₂, CuCl₂) | Metal-oxalate complex anion (e.g., [Fe(C₂O₄)₂]²⁻) | Moderate feasibility. Dependent on solubility and coordination kinetics; primarily used in analytical or coordination chemistry contexts. nih.gov |
Exploration of Novel Reaction Pathways and Emerging Catalytic Applications
The 1-oxa-6-azaspiro[3.3]heptane scaffold is a key member of the class of strained spiro heterocycles (SSHs) that have garnered significant attention in medicinal chemistry. uniba.it Its rigid, three-dimensional structure makes it an attractive bioisostere for more common saturated heterocyles like piperidine (B6355638) and morpholine (B109124). The exploration of its reactivity is driven by the desire to incorporate this unique scaffold into complex, biologically active molecules to enhance properties such as metabolic stability, aqueous solubility, and novelty of chemical space. researchgate.netresearchgate.net
Novel Reaction Pathways:
The reactivity of 1-oxa-6-azaspiro[3.3]heptane, generated from its hemioxalate salt, is centered on the nucleophilicity of the secondary amine and the latent reactivity of the strained four-membered rings.
N-Functionalization: The azetidine nitrogen is the most common site for derivatization. Standard protocols for N-alkylation, N-acylation, and N-arylation are readily applicable. Of particular note is the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl derivatives. This pathway is crucial for synthesizing intermediates for drug candidates; for example, a similar scaffold, 2-oxa-6-azaspiro[3.3]heptane, is N-arylated to produce a key intermediate for the tuberculosis drug candidate TBI-223. acs.orgacs.org The chemical stability of the scaffold under these versatile N-functionalization protocols makes it highly suitable for incorporation into pharmaceutical research campaigns. uniba.it
Strain-Release Reactions: The inherent ring strain of the oxetane and azetidine rings (approximately 25-26 kcal/mol each) can be harnessed as a driving force for novel chemical transformations. While the scaffold is stable under many conditions, treatment with potent nucleophiles or under certain catalytic (e.g., photoredox) conditions can induce ring-opening. This strain-release strategy can lead to the formation of more complex, functionalized acyclic or larger heterocyclic structures that would be difficult to access otherwise. Recent research has highlighted strain-release strategies in related bicyclic systems to access novel chemical space. chemrxiv.org
Scaffold Hopping and Bioisosterism: A major application driving the exploration of this compound's chemistry is its use as a structural surrogate in "scaffold hopping." Replacing a traditional ring system (like piperidine) with the 1-oxa-6-azaspiro[3.3]heptane moiety can lead to new, patentable analogues of existing drugs with potentially improved pharmacokinetic profiles. researchgate.netresearchgate.net This strategy has been successfully demonstrated for related azaspiro[3.3]heptanes. researchgate.net
The table below outlines key reaction pathways for the 1-oxa-6-azaspiro[3.3]heptane core.
| Reaction Pathway | Typical Reagents | Product Type | Significance |
|---|---|---|---|
| N-Arylation | Aryl halide, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | N-Aryl-1-oxa-6-azaspiro[3.3]heptanes | Access to key intermediates for medicinal chemistry; core reaction for drug discovery programs. uniba.itacs.org |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkyl-1-oxa-6-azaspiro[3.3]heptanes | Standard derivatization to explore structure-activity relationships. |
| N-Acylation | Acyl chloride or Carboxylic acid + Coupling agent | N-Acyl-1-oxa-6-azaspiro[3.3]heptanes | Formation of amide derivatives, common in bioactive molecules. |
| Strain-Release Ring Opening | Strong nucleophiles, Lewis/Brønsted acids, or Photoredox conditions | Functionalized 3-substituted azetidines or 3-substituted oxetanes | Access to unique and complex molecular architectures not available through other means. chemrxiv.org |
Emerging Catalytic Applications:
The unique structural and electronic properties of the 1-oxa-6-azaspiro[3.3]heptane scaffold suggest its potential utility in the field of catalysis, although this remains an emerging area of investigation.
Ligand Development: The conformationally restricted framework is an ideal platform for the design of novel ligands for asymmetric catalysis. Derivatization of the nitrogen atom with coordinating groups (e.g., phosphines, pyridines) could yield bidentate or tridentate ligands. The fixed spatial orientation of these coordinating groups could enforce a specific geometry on a metal center, potentially leading to high stereoselectivity in catalytic transformations.
Organocatalysis: The secondary amine is a key functional group in organocatalysis, forming enamines or iminium ions with carbonyl compounds. While the parent spirocycle may have suboptimal steric and electronic properties for this purpose, its derivatives could be tailored to act as effective organocatalysts for a variety of transformations.
Photoredox-Mediated Synthesis: Recent advances have utilized visible-light photoredox catalysis to construct complex spirocyclic systems. The synthesis of related azaspiro scaffolds via energy transfer catalysis highlights an emerging, powerful method for creating these valuable structures. nih.gov This suggests that 1-oxa-6-azaspiro[3.3]heptane itself could be a substrate or building block in novel photocatalytic reaction pathways. Interestingly, the oxalate counterion itself has found use in photochemistry, where its oxidative fragmentation under visible light can generate the carbon dioxide radical anion (CO₂•⁻), a potent single-electron transfer reductant. unina.it
The exploration of 1-oxa-6-azaspiro[3.3]heptane in these catalytic roles is still in its infancy but represents a promising future direction for the application of this valuable chemical building block.
Structural Conformation and Molecular Recognition Principles of 1 Oxa 6 Azaspiro 3.3 Heptane
Three-Dimensional Topology of the Spiro[3.3]heptane Ring System
The spiro[3.3]heptane scaffold is a unique structural motif characterized by two cyclobutane (B1203170) rings connected by a single, shared quaternary carbon atom, known as the spiro atom. nih.govdoubtnut.com This arrangement imparts a distinct three-dimensional (3D) topology that deviates significantly from flat, aromatic systems often used in medicinal chemistry. The inherent nature of the spiro[3.3]heptane framework is its compact and rigid structure. chemrxiv.org
The spiro[3.3]heptane core is considered a valuable building block in medicinal chemistry due to its ability to serve as a non-planar, saturated bioisostere for more common ring systems. chemrxiv.orgresearchgate.net Its unique 3D shape allows for the exploration of chemical space that is often inaccessible with traditional flat scaffolds.
| Feature | Description |
|---|---|
| Core Structure | Two cyclobutane rings fused at a single spiro carbon atom. |
| Overall Geometry | Compact, rigid, and non-planar three-dimensional structure. |
| Ring Conformation | The individual cyclobutane rings exhibit a slight puckering. researchgate.net |
| Substitution Pattern | Provides a fixed and predictable spatial orientation for attached functional groups. |
Influence of Spirocyclic Rigidity on Molecular Interactions and Ligand Design
The rigidity of the spiro[3.3]heptane scaffold is a highly advantageous characteristic in the design of ligands for biological targets. jcu.edu.au By constraining the conformational flexibility of a molecule, the spirocyclic core helps to lock it into a specific, bioactive conformation. This pre-organization of the ligand can lead to a lower entropic penalty upon binding to a receptor, which can translate into higher binding affinity and potency. nih.govnih.gov
In drug discovery, the use of rigid scaffolds like spiro[3.3]heptane can lead to improved selectivity for the intended biological target. researchgate.net The well-defined orientation of substituents on the spirocyclic core allows for precise interactions with specific residues in a receptor's binding pocket, minimizing off-target effects. This conformational restriction is a key strategy for enhancing the efficacy and safety profile of potential drug candidates. researchgate.net
The introduction of a spirocyclic motif can also positively influence the physicochemical properties of a molecule, such as metabolic stability. The quaternary spirocenter and the surrounding compact structure can shield adjacent chemical bonds from metabolic enzymes, thereby increasing the compound's half-life in biological systems.
| Property | Influence of Spirocyclic Rigidity |
|---|---|
| Binding Affinity | Can be increased due to a lower entropic penalty upon binding. nih.gov |
| Target Selectivity | Enhanced by the precise and fixed orientation of interacting functional groups. researchgate.net |
| Bioactive Conformation | The molecule is pre-organized into a conformation that is favorable for binding. |
| Metabolic Stability | The rigid structure can protect against enzymatic degradation. |
Conformational Analysis and Stereochemical Considerations of the Azaspirooxetane Scaffold
The 1-Oxa-6-azaspiro[3.3]heptane scaffold is a heterocyclic variant of the spiro[3.3]heptane system, where one cyclobutane ring contains an oxygen atom (an oxetane (B1205548) ring) and the other contains a nitrogen atom (an azetidine (B1206935) ring). The presence of these heteroatoms introduces polarity and specific conformational preferences to the molecule.
The oxetane and azetidine rings in the scaffold are also puckered, similar to the all-carbon analogue. The degree of puckering and the preferred conformation can be influenced by the nature and position of substituents on the rings. The spirocyclic nature of the scaffold significantly limits the number of accessible conformations compared to more flexible acyclic or monocyclic systems.
From a stereochemical perspective, the spiro[3.3]heptane core can exhibit chirality. In the case of substituted 1-Oxa-6-azaspiro[3.3]heptane derivatives, the spiro atom itself can be a stereocenter, leading to the possibility of enantiomers. echemi.com Additionally, substitution on the rings can create further stereocenters, leading to diastereomers. The ability to synthesize and separate these stereoisomers is crucial, as they can have different biological activities and properties.
Role of Heteroatoms (Oxygen and Nitrogen) in Directed Molecular Recognition
The oxygen and nitrogen atoms within the 1-Oxa-6-azaspiro[3.3]heptane scaffold play a critical role in mediating interactions with biological macromolecules, a process known as molecular recognition. nih.gov These heteroatoms can act as hydrogen bond acceptors (both oxygen and nitrogen) and, in the case of a protonated nitrogen, as a hydrogen bond donor. These interactions are fundamental to the specific and high-affinity binding of ligands to their protein targets. omicsonline.org
The nitrogen atom of the azetidine ring imparts basicity to the molecule, allowing for the formation of a salt, such as the hemioxalate. In a biological environment, this nitrogen is likely to be protonated, carrying a positive charge that can engage in strong electrostatic interactions with negatively charged residues, such as aspartate or glutamate, in a protein's active site. nih.gov
The oxygen atom in the oxetane ring introduces a dipole moment and can participate in hydrogen bonding and other polar interactions. The precise positioning of these heteroatoms within the rigid spirocyclic framework creates a specific pharmacophore that can be recognized by a complementary binding site on a biological target.
| Heteroatom | Potential Molecular Interactions | Role in Molecular Recognition |
|---|---|---|
| Nitrogen (Azetidine) | Hydrogen bond acceptor; Hydrogen bond donor (when protonated); Electrostatic interactions (when protonated). | Forms key salt bridges and hydrogen bonds with receptor sites. |
| Oxygen (Oxetane) | Hydrogen bond acceptor; Dipole-dipole interactions. | Contributes to the polarity and directional binding of the ligand. |
Impact of Counterion Choice on Molecular Behavior in Reaction Environments
The "hemioxalate" designation in 1-Oxa-6-azaspiro[3.3]heptane hemioxalate indicates that two molecules of the basic spirocycle are associated with one molecule of oxalic acid. The choice of a counterion, in this case, oxalate (B1200264), can have a significant impact on the solid-state properties and, consequently, the behavior of the compound in various environments. researchgate.net
The oxalate anion is a dicarboxylic acid that can engage in multiple hydrogen bonds and ionic interactions. researchgate.net In the crystal lattice of the hemioxalate salt, the oxalate ions can form an extensive network of hydrogen bonds with the protonated nitrogen atoms of the azaspiroheptane cations. This network of interactions plays a crucial role in determining the crystal packing, which in turn influences properties such as melting point, solubility, and stability. nih.govresearchgate.net
The nature of the counterion can affect the dissolution rate and bioavailability of a pharmaceutical compound. A well-defined crystalline salt form with favorable physicochemical properties is often sought in drug development. The oxalate counterion, with its ability to form strong and directional interactions, can help in obtaining a stable and crystalline solid form of the 1-Oxa-6-azaspiro[3.3]heptane base. mdpi.comnih.gov
Applications As a Versatile Building Block in Complex Chemical Synthesis
Utility in the Construction of Diverse Heterocyclic Scaffolds
The unique strained ring system of 1-oxa-6-azaspiro[3.3]heptane serves as a valuable starting point for the synthesis of more complex, polycyclic heterocyclic architectures. The inherent reactivity of the azetidine (B1206935) ring, combined with the presence of the oxetane (B1205548) moiety, allows for strategic manipulations to build diverse molecular frameworks.
Researchers have demonstrated the conversion of spirocyclic oxetanes like 2-oxa-6-azaspiro[3.3]heptane into o-cycloalkylaminoacetanilides, which are precursors for oxidative cyclization reactions. mdpi.com Although the 2-oxa-6-azaspiro[3.3]heptane derivative proved unstable under specific oxidative conditions, the strategy highlights the potential for using this class of compounds to access complex fused systems like benzimidazoles. mdpi.com The ability to functionalize the nitrogen atom allows for the attachment of various substrates, which can then undergo intramolecular reactions to form new rings, thereby expanding the chemical space accessible from this simple spirocycle. The development of novel strained spiro heterocycles is a highly sought-after goal for improving drug design, and the spiro[3.3]heptane motif is a particular focus of these efforts. researchgate.netresearchgate.net
Strategic Incorporation into Fragment-Based Drug Design (FBDD) Platforms
Fragment-Based Drug Design (FBDD) is a powerful methodology in drug discovery that involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. nih.govfrontiersin.org These initial hits are then optimized and grown into more potent lead compounds. frontiersin.org 1-Oxa-6-azaspiro[3.3]heptane possesses several characteristics that make it an ideal candidate for FBDD libraries.
Key properties of 1-Oxa-6-azaspiro[3.3]heptane that are advantageous for FBDD include:
Low Molecular Weight and Complexity: It fits the typical "Rule of Three" criteria for fragments, enabling more efficient exploration of a target's binding sites. frontiersin.org
High sp³ Character and 3D Shape: The non-planar, rigid structure provides a well-defined vector for growth and optimization, which can lead to improved selectivity and better physicochemical properties compared to flat, aromatic fragments. researchgate.net
Defined Exit Vectors: The nitrogen atom provides a clear and synthetically tractable point for elaboration, allowing chemists to systematically grow the fragment in specific directions to enhance binding affinity. nih.gov
The incorporation of such sp³-rich moieties is a growing trend in drug discovery, as it can lead to compounds with improved drug-like properties. researchgate.net The defined geometry of the spiro[3.3]heptane core ensures that analogues grown from this fragment maintain a predictable orientation in the protein binding pocket. uniba.it
Design and Application as a Structural Surrogate and Bioisostere (e.g., morpholine (B109124) analogs)
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. 1-Oxa-6-azaspiro[3.3]heptane (often abbreviated as 1-OASE) has been identified as a valuable bioisostere for commonly used saturated heterocycles like morpholine and piperidine (B6355638). researchgate.netuniba.it
The rigid spiro[3.3]heptane framework offers a distinct conformational profile compared to the more flexible chair conformation of morpholine. This conformational restriction can be advantageous, as it reduces the entropic penalty upon binding to a target and can lead to enhanced selectivity. uniba.it The development of such strained spirocyclic heterocycles as bioisosteres is driven by their potential to improve properties such as metabolic stability, solubility, and lipophilicity, while presenting novel vectors for substituent placement. researchgate.netuniba.it
Table 1: Comparative Properties of 1-Oxa-6-azaspiro[3.3]heptane and Morpholine
| Property | 1-Oxa-6-azaspiro[3.3]heptane | Morpholine | Rationale for Bioisosteric Replacement |
|---|---|---|---|
| Structure | Rigid, spirocyclic, 3D | Flexible, monocyclic | The rigid 3D shape of 1-OASE provides predictable vectorization and can improve target selectivity. uniba.it |
| Conformation | Conformationally restricted | Flexible (chair conformation) | Reduced conformational freedom can decrease the entropic penalty of binding, potentially increasing potency. uniba.it |
| Physicochemical Profile | Can offer improved metabolic stability, decreased lipophilicity, and increased solubility. researchgate.netuniba.it | Well-established profile, but can be susceptible to metabolic oxidation. | The spirocyclic core can shield adjacent positions from metabolic attack and improve aqueous solubility. researchgate.net |
| Synthetic Utility | The nitrogen atom provides a vector for substitution outside the plane of the core rings. | Nitrogen atom allows for substitution. | 1-OASE provides novel exit vectors for exploring chemical space around a core pharmacophore. uniba.it |
Synthesis of Advanced Intermediates for Organic and Medicinal Chemistry
1-Oxa-6-azaspiro[3.3]heptane and its derivatives are not only valuable as final compounds but also serve as crucial intermediates in the synthesis of more complex molecules. The ability to selectively functionalize the nitrogen atom allows for the construction of advanced intermediates that can be carried forward in multi-step synthetic campaigns.
A prominent example is the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, which is a key starting material for the potent anti-tuberculosis drug candidate TBI-223. nih.gov A practical and scalable two-step process has been developed for this intermediate, highlighting its industrial relevance. The synthesis involves the alkylation of 2-fluoro-4-nitroaniline (B181687) with 3,3-bis(bromomethyl)oxetane (B1265868), demonstrating a robust method for incorporating the spirocyclic motif. nih.gov The availability of such intermediates on a multigram scale is essential for their application in extensive drug development programs. researchgate.net
The use of spiro[3.3]heptane scaffolds, including 1-azaspiro[3.3]heptane and its heteroatom-containing variants, as building blocks for medicinal chemistry is a rapidly expanding field. researchgate.netnih.gov These intermediates provide access to novel chemical matter with desirable physicochemical properties.
Selective Derivatization for Accessing Chemical Libraries and Analogues
The structural simplicity of 1-Oxa-6-azaspiro[3.3]heptane, combined with a single, highly reactive functionalization site (the secondary amine), makes it an excellent scaffold for the generation of chemical libraries. Selective derivatization of the nitrogen atom via reactions such as alkylation, acylation, arylation, and reductive amination allows for the rapid and efficient creation of a large number of diverse analogues. uniba.it
This strategy is central to both lead discovery and lead optimization, where systematic modification of a core scaffold is necessary to probe structure-activity relationships (SAR). The tolerance of the 1-oxa-6-azaspiro[3.3]heptane core to various medicinally relevant N-functionalization protocols has been demonstrated. uniba.it The resulting libraries of compounds, each featuring the rigid spirocyclic core but decorated with different peripheral functional groups, can be screened to identify compounds with optimal potency, selectivity, and pharmacokinetic profiles. The synthesis of such libraries, including on-DNA for DNA-encoded library technology (DELT), is a modern approach to exploring vast chemical space and identifying novel bioactive molecules. nih.govrsc.org
Mechanistic Investigations of 1 Oxa 6 Azaspiro 3.3 Heptane Interactions with Molecular Targets
Principles of Molecular Target Engagement and Binding Specificity
The interaction of a small molecule like 1-oxa-6-azaspiro[3.3]heptane with its biological target is governed by the principles of molecular recognition, which involves a combination of non-covalent interactions such as hydrogen bonding, electrostatic interactions, van der Waals forces, and hydrophobic interactions. The specific geometry and electronic properties of the 1-oxa-6-azaspiro[3.3]heptane scaffold play a pivotal role in determining its binding affinity and specificity for a given target.
The rigid, three-dimensional nature of the spiro[3.3]heptane core restricts the conformational flexibility of the molecule. researchgate.net This pre-organization of the scaffold can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity. Furthermore, the precise spatial arrangement of the oxetane (B1205548) and azetidine (B1206935) rings provides a defined vector for the placement of substituents, allowing for tailored interactions with specific residues within a binding pocket. uniba.itnih.gov The presence of the nitrogen and oxygen heteroatoms introduces polarity and the potential for hydrogen bonding, which are critical for anchoring the molecule within the target's binding site and contributing to its specificity.
Binding specificity arises from the complementary shapes and chemical properties between the ligand and its molecular target. The unique spirocyclic architecture of 1-oxa-6-azaspiro[3.3]heptane can allow it to access regions of chemical space that are not available to more planar or flexible molecules, potentially leading to novel and highly selective interactions with protein targets. researchgate.net The ability to fine-tune the substituents on the azetidine nitrogen allows for the modulation of these interactions to achieve the desired level of specificity and potency.
Elucidation of Molecular Pathways Influencing Biochemical Processes at the Receptor Level
While specific molecular pathways modulated by 1-oxa-6-azaspiro[3.3]heptane hemioxalate are not extensively detailed in publicly available literature, the broader class of azaspiro[3.3]heptanes has been investigated as bioisosteres in various drug discovery programs. uniba.itnih.gov Their incorporation into known pharmacologically active scaffolds can influence a range of biochemical processes by altering the way the parent molecule interacts with its receptor.
The replacement of a traditional saturated heterocycle with a 1-oxa-6-azaspiro[3.3]heptane moiety can lead to changes in receptor binding affinity and subtype selectivity. This is due to the distinct conformational profile and altered presentation of key interacting groups. For instance, in the context of G-protein coupled receptors (GPCRs), the rigid spirocyclic scaffold could orient a critical pharmacophoric element in a manner that enhances its interaction with a specific sub-pocket of the receptor, leading to a more potent or selective response.
Structure-Activity Relationship (SAR) Studies from a Molecular Interaction Perspective
Structure-activity relationship (SAR) studies are fundamental to understanding how modifications to a chemical structure, such as the 1-oxa-6-azaspiro[3.3]heptane core, impact its biological activity. These studies provide insights into the key molecular interactions that drive target engagement and functional response. While specific SAR data for this compound is limited, general principles can be inferred from related spiro[3.3]heptane analogs.
The primary point for derivatization on the 1-oxa-6-azaspiro[3.3]heptane scaffold is the nitrogen atom of the azetidine ring. Modifications at this position can have a profound impact on the molecule's interaction with its target. For example, the introduction of different substituents can alter the steric bulk, electronics, and hydrogen bonding capacity of the ligand, leading to changes in binding affinity and selectivity.
In a hypothetical scenario where the 1-oxa-6-azaspiro[3.3]heptane moiety is appended to a pharmacophore that targets a kinase, SAR studies might involve the synthesis of a library of analogs with varying substituents on the nitrogen. The biological activity of these analogs would then be assessed in a kinase inhibition assay. The results of such a study could reveal, for instance, that a bulky, hydrophobic substituent is preferred for optimal interaction with a hydrophobic pocket adjacent to the ATP-binding site. Conversely, a smaller, more polar substituent might be required for interaction with a different region of the kinase.
The table below illustrates a hypothetical SAR exploration for a series of 1-oxa-6-azaspiro[3.3]heptane derivatives targeting a generic kinase.
| Compound ID | R-Group on Azetidine Nitrogen | Kinase Inhibition (IC50, nM) |
| 1a | -H | 500 |
| 1b | -CH3 | 250 |
| 1c | -CH2CH3 | 150 |
| 1d | -Phenyl | 50 |
| 1e | -CH2-Phenyl | 75 |
| 1f | -C(O)CH3 | >1000 |
This is a hypothetical data table for illustrative purposes.
From this hypothetical data, one could infer that increasing the size and hydrophobicity of the R-group (from methyl to ethyl to phenyl) enhances the inhibitory activity, suggesting a hydrophobic interaction is a key driver of binding. The decrease in activity with the benzyl (B1604629) group might indicate a specific spatial constraint within the binding site. The lack of activity for the acetyl derivative suggests that an electron-withdrawing group at this position is detrimental to the interaction, possibly by reducing the basicity of the nitrogen and its ability to form a key electrostatic interaction.
Advanced Biophysical Techniques for Analyzing Binding Modes and Affinities
A variety of advanced biophysical techniques are employed to characterize the direct interaction between a small molecule like 1-oxa-6-azaspiro[3.3]heptane and its molecular target. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, as well as structural information on the binding mode. nih.govnih.gov
Surface Plasmon Resonance (SPR) is a label-free technique that measures the change in refractive index at the surface of a sensor chip when a ligand binds to an immobilized target protein. SPR provides real-time data on the association and dissociation rates of the binding event, from which the equilibrium dissociation constant (KD), a measure of binding affinity, can be determined. reactionbiology.com
Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of a ligand to its target. ITC is considered the gold standard for thermodynamic characterization of binding interactions, providing information on the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.
Nuclear Magnetic Resonance (NMR) Spectroscopy can provide detailed information about the binding interface at an atomic level. Ligand-observed NMR experiments, such as saturation transfer difference (STD) NMR, can identify which parts of the small molecule are in close contact with the protein. Protein-observed NMR, such as 2D 1H-15N HSQC, can map the binding site on the protein by monitoring chemical shift perturbations of specific amino acid residues upon ligand binding.
X-ray Crystallography provides a high-resolution, three-dimensional structure of the ligand-protein complex. This technique allows for the precise visualization of the binding mode, including the specific amino acid residues involved in the interaction and the conformation of the bound ligand. This structural information is invaluable for structure-based drug design and for understanding the molecular basis of the SAR.
The table below summarizes these techniques and the information they provide.
| Biophysical Technique | Information Obtained |
| Surface Plasmon Resonance (SPR) | Binding affinity (KD), association and dissociation kinetics (kon, koff) |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) |
| Nuclear Magnetic Resonance (NMR) | Binding site mapping, ligand-protein contacts, structural information |
| X-ray Crystallography | High-resolution 3D structure of the ligand-protein complex, binding mode |
The application of these techniques is essential for a comprehensive understanding of the molecular interactions of 1-oxa-6-azaspiro[3.3]heptane with its biological targets, guiding the optimization of its structure to achieve desired pharmacological properties.
Future Research Directions and Uncharted Territories in 1 Oxa 6 Azaspiro 3.3 Heptane Chemistry
Innovations in Green Chemistry Approaches for Spiro[3.3]heptane Synthesis
The synthesis of complex molecules like 1-oxa-6-azaspiro[3.3]heptane traditionally involves multi-step processes that can be resource-intensive. Future research is increasingly focused on developing more sustainable and environmentally benign synthetic routes, aligning with the principles of green chemistry. ijoeete.comjocpr.com Key innovations are anticipated in several areas:
Alternative Energy Sources: The use of microwave irradiation and ultrasound as alternative energy sources can lead to dramatically reduced reaction times, lower energy consumption, and often improved yields compared to conventional heating. ijoeete.com Photochemical methods, utilizing visible light, also represent a green approach to forging the spiro[3.3]heptane core. acs.org
Greener Solvents and Catalysts: A major thrust in green chemistry is the replacement of hazardous organic solvents with safer alternatives like water, supercritical CO2, or bio-based solvents. jocpr.com Furthermore, the development and use of reusable, non-toxic catalysts, such as those based on abundant metals like iron, are gaining traction over precious metal catalysts. jocpr.com
Biocatalysis and Flow Chemistry: Enzymes and whole-cell biocatalysts offer highly selective and efficient routes to complex molecules under mild conditions, minimizing waste and reliance on toxic reagents. ijoeete.com Engineered enzymes, for instance, can introduce functional groups with high precision. acs.org Coupled with this, the adoption of continuous flow chemistry can enhance safety, improve efficiency, and allow for easier scalability of synthetic processes for spiro[3.3]heptane derivatives. researchgate.net
Recent successes in the sustainable manufacturing of other spirocyclic compounds, such as Boehringer Ingelheim's development of a green process for a key spiroketone intermediate, highlight the transformative potential of these approaches. Their redesigned synthesis led to a 99% reduction in organic solvent use, a 76% decrease in water consumption, and a 95% smaller carbon footprint, demonstrating the profound environmental and economic benefits of green chemistry. boehringer-ingelheim.com
Table 1: Promising Green Chemistry Approaches for Spiro[3.3]heptane Synthesis
| Approach | Principle | Potential Advantages |
|---|---|---|
| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions directly and efficiently. ijoeete.commdpi.com | Faster reaction rates, higher yields, reduced energy consumption. |
| Photocatalysis | Utilizes light to drive chemical reactions, often with a photocatalyst. acs.org | Mild reaction conditions, high selectivity, use of a renewable energy source. |
| Biocatalysis | Employs enzymes or microorganisms as catalysts. ijoeete.comacs.org | High enantioselectivity, mild conditions (aqueous, room temp), biodegradable catalysts. |
| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch. researchgate.net | Improved safety and scalability, better heat and mass transfer, process automation. |
| Green Solvents | Replaces volatile, toxic organic solvents with benign alternatives (e.g., water, supercritical fluids). jocpr.com | Reduced environmental impact, improved worker safety, easier product separation. |
Unveiling Novel Reactivity Patterns and Unconventional Chemical Transformations
The inherent ring strain of the two four-membered rings in the spiro[3.3]heptane skeleton is a source of unique chemical reactivity that remains largely untapped. Future research will likely focus on harnessing this strain to drive novel and unconventional chemical transformations.
One promising avenue is the exploration of strain-release reactions . The energy stored in the strained rings can be strategically released to form more complex or otherwise inaccessible molecular architectures. For example, the synthesis of 1-oxa-2,6-diazaspiro[3.3]heptane has been achieved from highly strained azabicyclo[1.1.0]butyl intermediates, showcasing a practical application of strain-release chemistry. researchgate.netresearchgate.net Similarly, "strain-relocating" semipinacol rearrangements have been developed for the synthesis of spiro[3.3]heptan-1-ones, demonstrating how strain can be manipulated within a molecule to achieve a desired outcome. nih.govnih.gov
Another area of interest is the selective functionalization of the spiro[3.3]heptane core. Due to the molecule's rigid, three-dimensional structure, certain C-H bonds may be sterically accessible for activation. Research into late-stage functionalization using advanced catalytic methods, including enzymatic processes, could provide direct routes to novel derivatives. For example, engineered P450 enzymes have been shown to selectively hydroxylate the spiro[3.3]heptane core with excellent enantioselectivity, opening the door to derivatives that are difficult to access through traditional synthesis. acs.org
Table 2: Emerging Reactivity Patterns in Spiro[3.3]heptane Chemistry
| Reaction Type | Description | Potential Outcome |
|---|---|---|
| Strain-Release Reactions | Transformations that open one of the strained rings to relieve ring strain. researchgate.netresearchgate.net | Access to novel, more complex scaffolds and functionalized azetidines/oxetanes. |
| Semipinacol Rearrangements | Acid-catalyzed rearrangements of intermediates that relocate strain to form the spiro[3.3]heptane core. nih.govnih.gov | Efficient and stereospecific construction of substituted spiro[3.3]heptanones. |
| Photochemical Transformations | Using light to induce reactions like fragmentations of related spiro-pyrazoles to form highly strained systems. rsc.org | Synthesis of unique, high-energy spirocyclic compounds. |
| Enzymatic C-H Functionalization | Employing engineered enzymes to selectively introduce functional groups (e.g., -OH) onto the spirocyclic core. acs.org | Direct access to chiral, functionalized derivatives with high regio- and stereoselectivity. |
| Metal-Catalyzed Oxidative Cyclization | Using metal catalysts to drive the formation of the spirocyclic system through oxidative processes. nih.gov | A key step in creating diverse spirodienone structures with biological activity. |
Expanding the Scope of Applications in Emerging Fields of Chemical Science
The spiro[3.3]heptane framework, including 1-oxa-6-azaspiro[3.3]heptane, is increasingly recognized for its utility as a bioisostere —a structural mimic of other chemical groups in biologically active molecules. researchgate.net Its rigid, three-dimensional, and sp3-rich character makes it an excellent replacement for common planar aromatic rings (like benzene) or conformationally flexible saturated rings (like cyclohexane (B81311) and piperidine). researchgate.netacs.orgnih.gov This substitution can lead to significant improvements in a drug candidate's properties, including metabolic stability, solubility, and target selectivity. uniba.it
A significant future direction is the systematic exploration of 1-oxa-6-azaspiro[3.3]heptane and its derivatives as bioisosteres in a wider range of therapeutic areas. A notable current example is the use of a related compound, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, as a key intermediate in the synthesis of TBI-223, a promising drug candidate for treating tuberculosis. acs.org The success of such applications will spur further investigation into incorporating this scaffold into molecules targeting a variety of biological targets, including G protein-coupled receptors (GPCRs) and enzymes. nih.govnih.gov
Beyond medicine, the unique photophysical and electronic properties that may arise from the strained spirocyclic system could be explored in materials science. Applications in organic electronics, such as in the development of novel organic light-emitting diodes (OLEDs) or molecular sensors, represent uncharted territories for this class of compounds.
Table 3: Current and Future Application Areas for 1-Oxa-6-azaspiro[3.3]heptane and Related Scaffolds
| Field | Application | Rationale |
|---|---|---|
| Medicinal Chemistry | Bioisosteric replacement for piperidine (B6355638), morpholine (B109124), piperazine, and benzene. researchgate.netnih.govuniba.it | Improves physicochemical properties (solubility, lipophilicity) and metabolic stability; enhances 3D character for better target binding. |
| Drug Discovery | Scaffolds for targeting GPCRs and enzymes. nih.govnih.gov | The rigid structure provides precise vector positioning of functional groups, leading to higher selectivity and potency. |
| Infectious Diseases | Key building block for novel antibiotics. acs.org | The 2-oxa-6-azaspiro[3.3]heptane core is integral to the tuberculosis drug candidate TBI-223. |
| Oncology | Core structure in novel anti-cancer agents. nih.gov | Derivatives have shown potent antiproliferative activity against various cancer cell lines. |
| Materials Science | Potential use in organic electronics or molecular sensors. | The strained, rigid structure could confer unique electronic or photophysical properties. |
Integration of Computational Chemistry and Machine Learning in Spirocyclic Compound Design
As the complexity of molecular design increases, in silico methods are becoming indispensable. The future of 1-oxa-6-azaspiro[3.3]heptane chemistry will be heavily influenced by the integration of computational chemistry and artificial intelligence (AI).
Computational tools are already used to analyze and predict the three-dimensional conformations and properties of spirocyclic compounds. nih.govspirochem.com These methods allow chemists to design molecules with specific shapes and electronic properties, prioritizing which derivatives to synthesize and test. This rational, computer-aided drug design (CADD) approach can significantly accelerate the discovery of new bioactive molecules by focusing resources on the most promising candidates. spirochem.comspirochem.com
Table 4: Role of Computational and AI Tools in Spirocyclic Chemistry
| Tool/Technique | Function | Impact on Research |
|---|---|---|
| Molecular Modeling/Simulation | Predicts 3D structure, molecular properties, and interactions with biological targets. spirochem.com | Enables rational design of new derivatives with desired properties before synthesis. |
| Computer-Aided Drug Design (CADD) | A fully integrated suite of computational tools for hit identification and lead optimization. spirochem.com | Accelerates the drug discovery process and increases success rates. |
| AI-Powered Retrosynthesis | Uses machine learning to propose synthetic pathways to a target molecule. nih.govchemcopilot.com | Reduces synthesis planning time from weeks to minutes and suggests innovative routes. |
| Machine Learning for Reaction Prediction | Predicts the products, yields, and optimal conditions for chemical reactions. pharmaphorum.com | Minimizes failed experiments, improves efficiency, and helps uncover new reactivity. |
Exploration of Stereoselective Synthetic Pathways to Chiral 1-Oxa-6-azaspiro[3.3]heptane Derivatives
Many applications of spirocyclic compounds, particularly in medicine, require the synthesis of a single stereoisomer, as different enantiomers or diastereomers can have vastly different biological activities. While the parent 1-oxa-6-azaspiro[3.3]heptane is achiral, substitution on the carbon atoms of the rings can introduce chirality. Therefore, a critical area for future research is the development of robust and efficient stereoselective synthetic methods.
Future efforts will likely concentrate on several key strategies:
Asymmetric Catalysis: The use of chiral catalysts (organocatalysts or metal complexes) to control the stereochemical outcome of reactions is a powerful tool. Research into asymmetric cycloadditions, alkylations, and other key bond-forming reactions will be essential for accessing enantiomerically pure substituted spiro[3.3]heptanes. researchgate.net
Substrate-Controlled Diastereoselective Reactions: This approach leverages existing stereocenters in a starting material to direct the stereochemistry of subsequent transformations. A highly diastereoselective addition of cyclobutanecarboxylate (B8599542) anions to chiral imines has been reported for preparing enantiomerically pure 1-substituted 2-azaspiro[3.3]heptanes. rsc.org
Enzymatic Resolutions and Desymmetrization: Biocatalysis offers an excellent method for achieving high stereoselectivity. Enzymes can be used to selectively react with one enantiomer in a racemic mixture (kinetic resolution) or to desymmetrize a meso-compound to produce a single chiral product. The enantioselective hydroxylation of a spiro[3.3]heptane core by an engineered enzyme is a prime example of this approach's potential. acs.org
The ability to reliably produce any desired stereoisomer of a substituted 1-oxa-6-azaspiro[3.3]heptane will be crucial for systematically studying structure-activity relationships and unlocking the full therapeutic potential of this scaffold.
Table 5: Strategies for Stereoselective Synthesis of Spiro[3.3]heptane Derivatives
| Strategy | Mechanism | Example Application |
|---|---|---|
| Asymmetric Organocatalysis | A small, chiral organic molecule catalyzes a reaction to favor the formation of one enantiomer. researchgate.net | Enantioselective synthesis of aza-spirocycles from isothiocyanates. |
| Diastereoselective Addition | A chiral auxiliary or existing stereocenter in the substrate directs the approach of a reagent. rsc.org | Synthesis of diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes. |
| Enzymatic Functionalization | An enzyme's chiral active site selectively transforms a substrate into a single stereoisomer. acs.org | Enantioselective hydroxylation of the spiro[3.3]heptane core. |
| Regio- and Stereospecific Rearrangement | A reaction, such as a semipinacol rearrangement, proceeds with complete stereochemical control. nih.govnih.gov | Synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones. |
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing 1-Oxa-6-azaspiro[3.3]heptane hemioxalate at a laboratory scale?
- Answer: Synthesis involves hydroxide-facilitated alkylation of 3,3-bis(bromomethyl)oxetane with amines or nitroaromatics (e.g., 2-fluoro-4-nitroaniline). Critical parameters include temperature control (reflux conditions), stoichiometric ratios, and purification via distillation or crystallization. For example, optimized conditions achieved 87% yield at 100 g scale with >99% purity . Precise isolation of the oxalate salt is essential to avoid byproduct formation, as oxalate counterions can influence crystallinity and stability .
Q. How can researchers confirm the structural identity and purity of this compound?
- Answer: Use a combination of X-ray crystallography (to resolve spirocyclic geometry and hydrogen-bonding networks ), NMR spectroscopy (to verify proton environments and sp³ hybridization), and HPLC (for purity assessment >97% ). Mass spectrometry (HRMS) can validate molecular formulas, while differential scanning calorimetry (DSC) may assess salt stability .
Q. What solvent systems are optimal for enhancing the solubility of this compound in reaction media?
- Answer: Polar aprotic solvents like DMSO or DMF are effective due to the compound’s oxalate salt nature. However, sulfonate salts (e.g., tosylate) offer superior solubility in aqueous-organic mixtures, enabling broader reaction compatibility . Solubility testing via UV-Vis spectroscopy under varying pH and solvent ratios is recommended .
Advanced Research Questions
Q. How do counterion choices (e.g., oxalate vs. sulfonate) impact the reactivity of 1-Oxa-6-azaspiro[3.3]heptane derivatives in medicinal chemistry applications?
- Answer: Oxalate salts often exhibit limited solubility in non-polar media, restricting their use in coupling reactions. Sulfonate salts (e.g., tosylate) improve solubility and stability, enabling nucleophilic substitutions or cross-couplings under milder conditions. For instance, sulfonate derivatives have been utilized in synthesizing TB drug candidate intermediates . Counterion selection should align with reaction requirements (e.g., pH sensitivity, nucleophilicity).
Q. What experimental and computational strategies resolve contradictions in reported synthetic yields for spirocyclic azetidine derivatives?
- Answer: Discrepancies often arise from variations in reagent purity (e.g., residual moisture in 3,3-bis(bromomethyl)oxetane ), scale-dependent heat/mass transfer , or isolation methods. Use Design of Experiments (DoE) to statistically optimize parameters like temperature, stirring rate, and stoichiometry . Computational modeling (e.g., DFT calculations) can predict reaction pathways and identify rate-limiting steps, guiding experimental refinements .
Q. How can researchers leverage this compound as a building block for novel heterocyclic frameworks?
- Answer: The spirocyclic core enables functionalization at both nitrogen and oxygen sites. For example:
- Azetidine ring-opening with electrophiles (e.g., aryl halides) yields substituted amines .
- Oxetane ring derivatization via SN2 reactions generates bicyclic ethers .
Methodological focus should include protecting group strategies (e.g., Boc for nitrogen) and monitoring stereochemical outcomes via chiral HPLC .
Methodological and Analytical Questions
Q. What role does Design of Experiments (DoE) play in optimizing the synthesis of this compound?
- Answer: DoE minimizes trial-and-error by systematically varying factors (e.g., reaction time, base concentration, solvent volume) to identify optimal conditions. For example, a central composite design could map interactions between NaOH concentration and alkylation efficiency, reducing experiments by 40–60% while maximizing yield . Response surface methodology (RSM) further refines process robustness .
Q. How can computational chemistry accelerate the development of 1-Oxa-6-azaspiro[3.3]heptane-based drug candidates?
- Answer: Quantum mechanical calculations (e.g., DFT) predict regioselectivity in ring-opening reactions, while molecular docking screens potential bioactivity. For instance, ICReDD’s reaction path search methods integrate computational and experimental data to prioritize synthetic routes, reducing development time by 30–50% .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported CAS numbers and molecular formulas for spirocyclic oxa-azaspiro compounds?
- Answer: Cross-validate data using authoritative databases (e.g., PubChem, Reaxys) and confirm structures via X-ray crystallography or 2D NMR (e.g., NOESY for spatial proximity). For example, CAS 1427358-60-8 (C₇H₁₁NO₅) vs. CAS 1523606-38-3 (unreported formula ) highlights the need for rigorous analytical verification to avoid misidentification .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
